![molecular formula C24H26BrO2P B3193860 Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide CAS No. 76235-79-5](/img/structure/B3193860.png)

Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide

Overview

Description

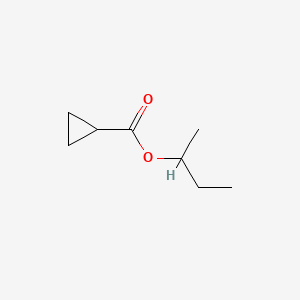

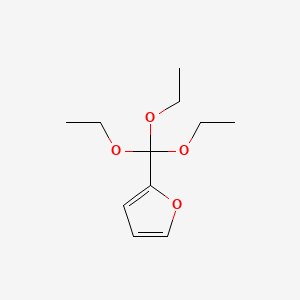

Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide, also known as 3-(1,3-Dioxolan-2-yl)propylphosphonium bromide, is a chemical compound with the linear formula C24H26BrO2P . It is used as a reactant in various chemical reactions .

Synthesis Analysis

This compound is used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . It is also applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and for microwave-assisted synthesis .Molecular Structure Analysis

The molecular formula of this compound is C24H26BrO2P . The molecular weight is 457.351 .Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of ketolides methyloxoerythromycins with antibacterial activity, which are highly potent against macrolide-resistant and susceptible respiratory pathogens .Scientific Research Applications

Preparation of Ratiometric Fluorescent Probe

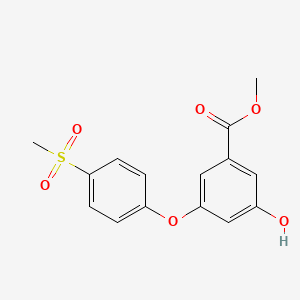

This compound is used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemistry and medical research, where accurate detection and quantification of these amino acids are crucial.

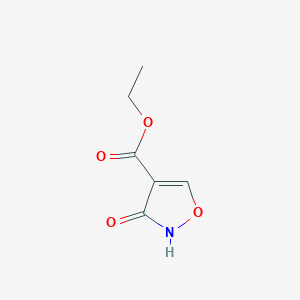

Synthesis of KN-93

It is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This has significant implications in neurobiology, as calmodulin kinase II plays a key role in many neural processes, including synaptic plasticity.

Preparation of Fluorinated Spirobenzofuran Piperidines

The compound is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands . These ligands have potential applications in the treatment of various psychiatric and neurological disorders.

Synthesis of Antitumor Agents

It is used in the synthesis of antitumor agents . This is a significant area of research in the field of oncology, with the potential to lead to the development of new treatments for various types of cancer.

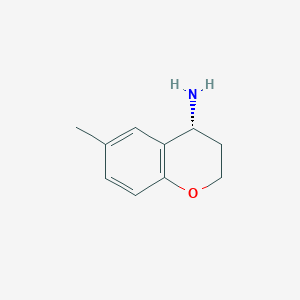

Preparation of Indole Derivatives

The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery.

Organic Synthesis Catalyst

This compound is primarily used in organic synthesis as a bromine source catalyst . It can participate in various reactions, such as the synthesis of organic phosphorus reagents and the esterification reactions of alkalis.

Future Directions

Mechanism of Action

Mode of Action

It has been used as a reactant in the synthesis of various compounds . It is also known to be used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione .

Biochemical Pathways

Given its use in the synthesis of various compounds, it is likely that it plays a role in several biochemical reactions .

Pharmacokinetics

It is known to be soluble in water at 20°c , which could potentially impact its bioavailability.

Result of Action

Its use in the preparation of a ratiometric fluorescent probe suggests that it may have potential applications in biochemical research .

Action Environment

It is known to be hygroscopic , suggesting that humidity could potentially affect its stability.

properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propyl-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYGOIRITCFFGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70824492 | |

| Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide | |

CAS RN |

76235-79-5 | |

| Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine](/img/structure/B3193812.png)

![Acetonitrile, [(trifluoromethyl)sulfonyl]-](/img/structure/B3193834.png)

![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)